2-Methoxy-4-(6-nitro-1H-benzo[D]imidazol-2-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- CB096 is a novel inhibitor of RAN translation. It specifically binds to a repeating 1 × 1 GG internal loop structure, 5’CGG/3’GGC, which forms when r(G4C2)exp folds. Additionally, CB096 acts as a potent vasorelaxant agent, demonstrating antihypertensive effects .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for CB096 are not readily available in the provided sources. industrial production methods likely involve chemical synthesis or extraction from natural sources.
Chemical Reactions Analysis
- CB096’s reactivity profile includes various types of reactions, such as oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain unspecified.
- Major products formed from CB096 reactions are not explicitly documented in the available information.
Scientific Research Applications
- CB096 finds applications across multiple scientific domains:
Chemistry: Its unique binding properties make it valuable for studying RNA structures and interactions.
Biology: CB096’s inhibition of RAN translation may impact cellular processes, warranting investigation in gene expression studies.
Medicine: As a vasorelaxant, CB096 could be explored for potential therapeutic use in hypertension management.
Industry: Further research may reveal applications in drug development or diagnostics.
Mechanism of Action
- CB096’s mechanism involves binding to the 1 × 1 GG internal loop structure within r(G4C2)exp. This interaction likely affects translation initiation or elongation.
- Molecular targets and pathways influenced by CB096 require further exploration.
Comparison with Similar Compounds
- Unfortunately, the available sources do not provide a direct comparison with similar compounds. Identifying other inhibitors of RAN translation or vasorelaxants could shed light on CB096’s uniqueness.
Properties
IUPAC Name |
2-methoxy-4-(6-nitro-1H-benzimidazol-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c1-21-13-6-8(2-5-12(13)18)14-15-10-4-3-9(17(19)20)7-11(10)16-14/h2-7,18H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNPOGOZVAHETR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.